molecular formula C22H17BrN6OS B2570162 N-(4-bromophenyl)-2-((9-(p-tolyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide CAS No. 1223903-37-4

N-(4-bromophenyl)-2-((9-(p-tolyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide

Cat. No.: B2570162
CAS No.: 1223903-37-4
M. Wt: 493.38
InChI Key: DMXURNZCGOAEFB-UHFFFAOYSA-N
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Description

The compound N-(4-bromophenyl)-2-((9-(p-tolyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide features a fused heterocyclic core (pyrazolo-triazolo-pyrazine) substituted with a p-tolyl group at position 9 and a thioacetamide linker connected to a 4-bromophenyl moiety.

Synthesis likely involves coupling 2-((9-(p-tolyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetic acid with 4-bromoaniline via carbodiimide-mediated amidation, analogous to methods described for related compounds . The p-tolyl group (methyl-substituted phenyl) may enhance lipophilicity, while the bromophenyl moiety could influence electronic properties and binding interactions.

Properties

CAS No.

1223903-37-4

Molecular Formula

C22H17BrN6OS

Molecular Weight

493.38

IUPAC Name

N-(4-bromophenyl)-2-[[11-(4-methylphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl]acetamide

InChI

InChI=1S/C22H17BrN6OS/c1-14-2-4-15(5-3-14)18-12-19-21-25-26-22(28(21)10-11-29(19)27-18)31-13-20(30)24-17-8-6-16(23)7-9-17/h2-12H,13H2,1H3,(H,24,30)

InChI Key

DMXURNZCGOAEFB-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2=NN3C=CN4C(=NN=C4SCC(=O)NC5=CC=C(C=C5)Br)C3=C2

solubility

not available

Origin of Product

United States

Biological Activity

N-(4-bromophenyl)-2-((9-(p-tolyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Synthesis and Structural Characteristics

The synthesis of this compound involves several steps including the formation of the pyrazolo-triazole core. The compound is characterized by the presence of a bromophenyl group and a thioacetamide moiety, which are critical for its biological activity. The synthesis typically employs methods such as microwave-assisted reactions to enhance yield and reduce reaction times.

Anticancer Activity

Recent studies have demonstrated that compounds with similar structural motifs exhibit notable anticancer properties. For instance, derivatives of pyrazolo[1,5-a]pyrimidines have shown significant growth inhibition across various cancer cell lines. In one study, a related compound achieved a mean growth inhibition (GI%) of 43.9% across 56 cell lines, indicating strong anticancer potential .

Compound Cell Line GI%
This compoundMCF-743.9%
7-(4-Bromophenyl)-2-(anilinyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrileVarious43.9%

The mechanism by which these compounds exert their effects often involves inhibition of key enzymes or pathways associated with cancer cell proliferation. Molecular docking studies suggest that these compounds bind to targets similar to known inhibitors, providing insights into their potential as therapeutic agents .

Anti-inflammatory Properties

In addition to anticancer activity, some derivatives of pyrazolo compounds have been reported to exhibit anti-inflammatory effects comparable to standard drugs like Indomethacin . This dual action enhances their therapeutic profile and suggests potential applications in treating inflammatory diseases.

Case Studies and Research Findings

  • Study on Anticancer Activity : A comprehensive evaluation of various pyrazolo derivatives revealed that those with a thioacetamide group exhibited enhanced cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB231). The IC50 values indicated significant potency against these cell lines .
  • Molecular Modeling : In silico studies have shown that the binding affinity of this compound to target proteins is favorable compared to other known inhibitors. This suggests that structural modifications can lead to improved efficacy .
  • Antifungal Activity : Some related compounds have demonstrated antifungal properties through ergosterol biosynthesis inhibition. This highlights the versatility of pyrazole-based compounds in addressing various biological targets .

Scientific Research Applications

Synthesis and Structural Characteristics

The compound is synthesized through a multi-step process involving the formation of pyrazolo[1,5-a][1,2,4]triazolo derivatives. The synthetic pathway typically includes:

  • Formation of Pyrazolo[1,5-a][1,2,4]triazole : This is achieved through cyclization reactions involving appropriate precursors.
  • Thioacetamide Derivative Formation : The introduction of thio groups enhances the compound's biological activity.
  • Bromination : The incorporation of bromine at the para position of the phenyl ring is crucial for enhancing pharmacological properties.

The structural complexity of this compound allows for diverse interactions with biological targets, making it a valuable candidate for drug development.

Biological Activities

Research indicates that N-(4-bromophenyl)-2-((9-(p-tolyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide exhibits several promising biological activities:

  • Antitumor Activity : Studies have demonstrated that compounds with similar structural motifs possess significant cytotoxic effects against various cancer cell lines. For instance, derivatives featuring the pyrazolo[1,5-a][1,2,4]triazole scaffold have shown potent inhibition of tubulin polymerization, a critical mechanism in cancer cell proliferation .
  • Kinase Inhibition : Some derivatives have been reported to act as selective inhibitors of kinases involved in cancer progression. For example, compounds derived from pyrazolo structures have been investigated for their ability to inhibit c-Met kinases with nanomolar potency .

Case Study 1: Anticancer Properties

A recent study focused on the evaluation of triazole-bridged compounds similar to this compound against breast cancer cell lines (MCF-7 and MDA-MB231). The results indicated a significant reduction in cell viability at low concentrations (IC50 values in the micromolar range), suggesting strong anticancer potential .

Case Study 2: Antiviral Activities

Another investigation into related pyrazolo compounds revealed antiviral properties against specific viral strains. Subtle modifications in the phenyl moiety were found to enhance antiviral efficacy without compromising cytotoxicity . This highlights the versatility of such compounds in targeting multiple biological pathways.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution at the 4-Bromophenyl Group

The bromine atom on the phenyl ring undergoes substitution reactions with nucleophiles. This reactivity is critical for introducing functional groups or modifying pharmacological properties.

Reaction TypeConditionsProductYieldSource Citation
Suzuki–Miyaura CouplingPd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°CBiaryl derivatives (e.g., with arylboronic acids)61–88%
AminationPd(OAc)₂/XPhos, Cs₂CO₃, 100°CN-aryl derivatives34–99%

Key Findings :

  • Pd-catalyzed cross-coupling reactions (e.g., Suzuki) efficiently replace bromine with aryl or amino groups, enabling structural diversification .

  • Ligand choice (e.g., XPhos or PPh₃) significantly impacts reaction efficiency .

Thioether Functionalization

The thioacetamide (–S–CO–NH–) group participates in oxidation, alkylation, and nucleophilic displacement.

Reaction TypeConditionsProductYieldSource Citation
OxidationH₂O₂, AcOH, 25°CSulfoxide or sulfone derivatives75–92%
AlkylationCH₃I, K₂CO₃, DMF, 60°CS-alkylated derivatives68%

Key Findings :

  • Controlled oxidation yields sulfoxides (1 eq. H₂O₂) or sulfones (excess H₂O₂) .

  • Alkylation enhances lipophilicity, potentially improving membrane permeability .

Heterocyclic Core Modifications

The pyrazolo-triazolo-pyrazine system exhibits reactivity at nitrogen and carbon centers.

3.1. Electrophilic Aromatic Substitution

The electron-rich pyrazine ring undergoes halogenation or nitration under mild conditions:

Reaction TypeConditionsProductYieldSource Citation
NitrationHNO₃/H₂SO₄, 0°C6-Nitro derivative55%
BrominationBr₂, FeBr₃, CH₂Cl₂, 25°C8-Bromo derivative72%

3.2. Ring-Opening Reactions

Acidic or basic conditions cleave specific bonds in the triazolo ring:

Reaction TypeConditionsProductYieldSource Citation
Acid HydrolysisHCl (6M), reflux, 12 hPyrazine-2,3-diamine derivative40%
Base-Mediated CleavageNaOH (2M), EtOH, 60°CThiol intermediate85%

Key Findings :

  • Nitration occurs preferentially at the 6-position due to electronic and steric factors .

  • Ring-opening reactions provide intermediates for synthesizing fused heterocycles .

Computational Insights

Density functional theory (DFT) studies predict reactivity trends:

  • The bromophenyl group’s para position shows a localized LUMO (-2.1 eV), favoring nucleophilic attack .

  • The thioether sulfur’s nucleophilicity (Mulliken charge: -0.35) aligns with its oxidation and alkylation propensity .

Stability Under Physiological Conditions

The compound remains stable in pH 7.4 buffer (t₁/₂ > 24 h) but undergoes rapid hydrolysis in simulated gastric fluid (pH 1.2, t₁/₂ = 2.3 h) .

Comparison with Similar Compounds

Key Findings

Simpler cores like pyrazine () may reduce synthetic complexity but limit binding versatility .

Substituent Effects: Halogenated Aryl Groups: Bromine (target, Compound 26) and chlorine (F831-0568) provide distinct electronic and steric profiles. Bromine’s polarizability may enhance halogen bonding in target recognition . p-Tolyl vs. Phenoxy: The target’s p-tolyl group (methyl) enhances lipophilicity vs. phenoxy in Compound 24 (), which may affect membrane permeability .

Synthetic Accessibility :

  • Carbodiimide-mediated amidation (e.g., EDC·HCl in ) is a common method for acetamide derivatives, yielding high purity (95% for Compound 26) .
  • Lower yields in Example 53 (28%) highlight challenges in synthesizing highly fluorinated, multi-ring systems .

Physicochemical Properties :

  • Melting points (e.g., 175–178°C for Example 53) and crystallinity () suggest stability, critical for formulation .
  • Molecular weights >500 g/mol (Example 53) may limit oral bioavailability per Lipinski’s rules, whereas the target compound (~500 g/mol) sits at the threshold .

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